N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylsulfamoyl)aniline. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Acetylsulfamoyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
- (E)-N-[4-(Acetylsulfamoyl)phenyl]-2,3-diphenylprop-2-enamide
Uniqueness
N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetylsulfamoyl group is particularly important for its reactivity and potential biological activity .
Properties
CAS No. |
847268-22-8 |
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Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H12N2O4S/c1-3-11(15)12-9-4-6-10(7-5-9)18(16,17)13-8(2)14/h3-7H,1H2,2H3,(H,12,15)(H,13,14) |
InChI Key |
HESCRYFOORKCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=C |
Origin of Product |
United States |
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